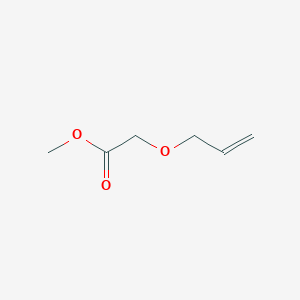
Methyl 2-(prop-2-en-1-yloxy)acetate
説明
“Methyl 2-(prop-2-en-1-yloxy)acetate” is a chemical compound with the CAS Number: 25130-82-9 . It has a molecular weight of 130.14 and its IUPAC name is methyl (allyloxy)acetate . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(prop-2-en-1-yloxy)acetate” is C6H10O3 . The InChI Code is 1S/C6H10O3/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3 and the InChI key is WTZZKRFPAXYNTE-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(prop-2-en-1-yloxy)acetate” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
“Methyl 2-(prop-2-en-1-yloxy)acetate” is a liquid at room temperature . Unfortunately, no data is currently available for its boiling point .科学的研究の応用
High Pressure CO2 Solubility in Ionic Liquids
Research on the solubility of CO2 in protic ionic liquids, including compounds based on carboxylic acids, highlights the potential of these substances in CO2 capture and natural gas sweetening processes. This application is relevant due to the increasing interest in reducing greenhouse gas emissions and improving the efficiency of gas purification technologies (Mattedi et al., 2011).
Odour Thresholds of Acetates
A study on the odour thresholds of various acetates, including branched and straight-chain compounds, reveals the significance of these substances in flavor and fragrance industries. The research provides insights into how slight modifications in chemical structure can drastically change sensory perceptions, which is crucial for designing compounds with desired olfactory properties (Takeoka et al., 1996).
Propionate Metabolism by Plant Tissues
The study of propionate metabolism in higher plants offers insights into the biochemical pathways plants use to metabolize various organic acids, including those structurally related to Methyl 2-(prop-2-en-1-yloxy)acetate. Understanding these metabolic processes is essential for biotechnological applications, such as biofuel production and the synthesis of valuable biochemicals (Hatch & Stumpf, 1962)
Acetone Reaction with OH Radicals
Research on the reaction of acetone with OH radicals, including the formation of 2-oxo-propyl radicals, is critical for understanding atmospheric chemistry and the fate of organic compounds in the environment. Such studies contribute to our knowledge of air pollution and the chemical mechanisms behind it (Turpin et al., 2003).
Catalysis and Surface Chemistry on TiO2 Surfaces
Investigations into the reactivities of TiO2 surfaces for acetic acid decomposition under various conditions shed light on the potential of Methyl 2-(prop-2-en-1-yloxy)acetate and similar compounds in catalysis and surface chemistry. These findings are pertinent for developing catalysts for environmental purification and chemical synthesis processes (Kim & Barteau, 1990).
Safety and Hazards
“Methyl 2-(prop-2-en-1-yloxy)acetate” is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
methyl 2-prop-2-enoxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZZKRFPAXYNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

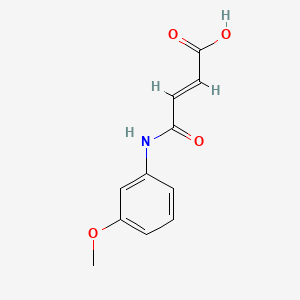
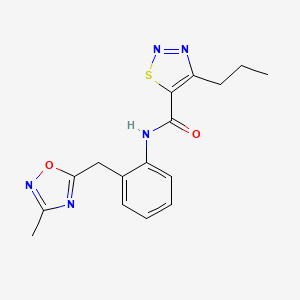
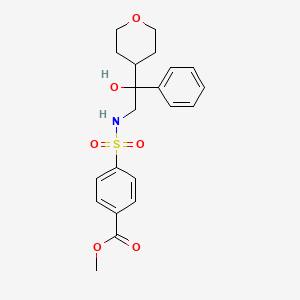
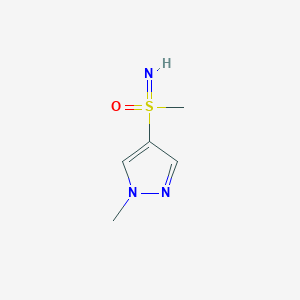
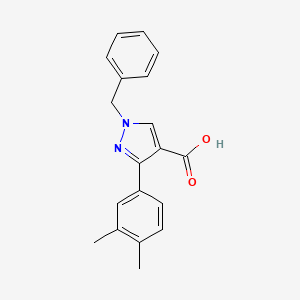
![6-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-2-yl)pyridine-3-carboxamide](/img/structure/B2705589.png)
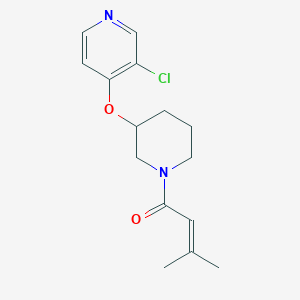
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2705592.png)

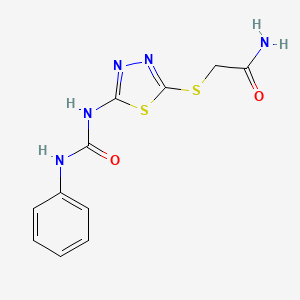
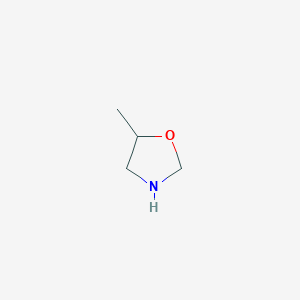
![N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B2705599.png)
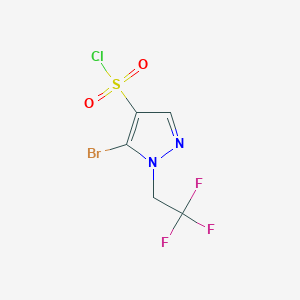
![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2705602.png)